Ethyl[(5-methoxypyridin-3-yl)methyl]amine
Description
Ethyl[(5-methoxypyridin-3-yl)methyl]amine (CAS: 179873-54-2) is a secondary amine featuring a pyridine core substituted with a methoxy group at position 5 and an ethyl-methylamine moiety at position 3. Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol .
Properties
IUPAC Name |
N-[(5-methoxypyridin-3-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-10-5-8-4-9(12-2)7-11-6-8/h4,6-7,10H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMZLEKBYXWTTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CN=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[(5-methoxypyridin-3-yl)methyl]amine typically involves the reaction of 5-methoxypyridine-3-carbaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often involve solvents like methanol or ethanol and are conducted at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl[(5-methoxypyridin-3-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl[(5-methoxypyridin-3-yl)methyl]amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl[(5-methoxypyridin-3-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxy and ethylamine groups can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
(a) (5-Methoxypyridin-3-yl)methylamine dihydrochloride
(b) 3-[(2-Methoxyphenyl)ethynyl]-5-methylpyridin-2-amine
(c) 3-(5-Ethoxy(3-pyridyloxy))propyl)methylamine
(d) (2,3-Dihydro-1-benzofuran-5-yl)(pyridin-3-yl)methylamine
- Structure : Combines a benzofuran ring with a pyridine-ethylamine group.
- Molecular Weight : 254.33 g/mol (vs. 166.22 g/mol for the target compound).
- Implications : The benzofuran moiety enhances aromaticity and may improve binding affinity in biological systems .
Physicochemical and Functional Properties
(a) Nitrogen Content and Reactivity
- Ethyl[(5-methoxypyridin-3-yl)methyl]amine contains two nitrogen atoms, similar to methyl diethanolamine (MDEA), which is used in CO₂ capture due to amine-CO₂ interactions . However, direct evidence of the target compound’s CO₂ adsorption capacity is unavailable.
(b) Electronic Effects
- This contrasts with compounds like 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine, where the trimethylsilyl-ethynyl group introduces steric bulk and electron-withdrawing effects .
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